D-Tagatose (Standard)

Glycemic control Diabetes management Clinical nutrition

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, commonly known as D-tagatose (CAS 17598-81-1), is a naturally occurring, low-calorie ketohexose rare sugar and a C-4 epimer of D-fructose. It is a white crystalline solid with a melting point of 131-135 °C, high water solubility (62% at 30 °C), and a sweetness profile approximately 92% that of sucrose while providing only 1.5 kcal/g.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 17598-81-1
Cat. No. B1681879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tagatose (Standard)
CAS17598-81-1
SynonymsD-tagatose
tagatose
tagatose, (alpha-D)-isomer
tagatose, (beta-D)-isomer
tagatose, (D)-isomer
tagatose, (DL)-isome
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1
InChIKeyBJHIKXHVCXFQLS-PQLUHFTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D-Tagatose (3S,4S,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one: Product and Procurement Overview


(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, commonly known as D-tagatose (CAS 17598-81-1), is a naturally occurring, low-calorie ketohexose rare sugar and a C-4 epimer of D-fructose [1]. It is a white crystalline solid with a melting point of 131-135 °C, high water solubility (62% at 30 °C), and a sweetness profile approximately 92% that of sucrose while providing only 1.5 kcal/g [2]. D-tagatose is produced via enzymatic isomerization of D-galactose using L-arabinose isomerase and has been affirmed as Generally Recognized as Safe (GRAS) by the U.S. FDA for use as a bulk sweetener in reduced-calorie foods and beverages [3][4].

Why Not All Low-Calorie Sweeteners Are Interchangeable with D-Tagatose


Although rare sugars like D-tagatose and D-allulose share a common ketohexose structure and are both recognized for their low-calorie profiles, they cannot be treated as generic substitutes due to distinct, quantifiable differences in regulatory labeling, metabolic handling, and functional performance. For instance, while D-tagatose must be declared as a sugar on Nutrition Facts panels, D-allulose benefits from an FDA exemption that allows it to be excluded from 'Total Sugars' and 'Added Sugars' [1]. Furthermore, D-tagatose delivers a more robust glycemic benefit—significantly lowering HbA1c in clinical studies, a reduction not observed with D-allulose—and uniquely serves as a verified prebiotic that selectively stimulates beneficial gut bacteria [2][3]. These material differences directly impact product formulation, regulatory claims, and ultimate consumer perception.

D-Tagatose: Quantified Differentiation Against Key Comparators


Superior Glycemic Control: HbA1c Reduction by D-Tagatose vs. D-Allulose

A systematic review and meta-analysis of controlled human intervention trials directly compared the glycemic effects of D-tagatose and D-allulose. The analysis found that while both rare sugars attenuated postprandial glucose and insulin responses, only D-tagatose produced a statistically significant reduction in HbA1c, a key long-term marker of glycemic control. This specific benefit was not observed in the D-allulose trials [1].

Glycemic control Diabetes management Clinical nutrition

Insulin Response Modulation: D-Tagatose Blunts Postprandial Insulin Spike vs. Stevia

In a randomized controlled crossover trial with women diagnosed with insulin resistance, a preload of 5 g D-tagatose was compared to a 15.3 mg stevia preload before a 75 g oral glucose tolerance test. D-tagatose resulted in a significantly lower incremental area under the curve (iAUC) for C-peptide, a direct marker of insulin secretion, compared to stevia [1]. Stevia intake, in contrast, produced an acute spike in C-peptide and elevated serum glucose.

Insulin resistance Postprandial metabolism Sweetener comparison

Unique Prebiotic Activity: Bifidogenic Effect of D-Tagatose Oligosaccharides

D-Tagatose can be enzymatically converted into novel non-digestible oligosaccharides (NDOs) with potent prebiotic properties. In vitro studies demonstrate that the disaccharide β-D-Fru-(2→1)-D-Tag is 99.8% resistant to small-intestinal digestion after three hours and exerts a higher bifidogenic effect than unmodified D-tagatose, promoting the growth of beneficial Bifidobacterium species to a degree comparable to commercial fructooligosaccharides (FOS) [1].

Prebiotics Gut microbiome Oligosaccharide synthesis

Regulatory Labeling Advantage: D-Tagatose vs. D-Allulose on Nutrition Facts Panel

A critical, non-biological differentiation lies in U.S. FDA labeling regulations. D-Tagatose, as a monosaccharide, must be declared under 'Total Sugars' and 'Added Sugars' on the Nutrition Facts panel. In contrast, D-allulose has received FDA enforcement discretion to be excluded from these lines and can instead be declared separately in a footnote [1]. This legal distinction directly impacts consumer perception and marketing claims.

Food labeling Regulatory compliance Product formulation

Dose-Dependent Glycemic Attenuation: D-Tagatose Blunts Glucose Rise After Oral Glucose Load

In a clinical study with subjects with type 2 diabetes, pretreatment with varying doses of D-tagatose 30 minutes prior to a 75 g oral glucose tolerance test (OGTT) resulted in a significant, dose-dependent attenuation of the postprandial glucose rise. This effect was achieved without a corresponding increase in insulin levels, suggesting a mechanism of action involving reduced intestinal glucose absorption [1].

Postprandial glucose Type 2 diabetes Dose-response

High-Impact Application Scenarios for D-Tagatose Based on Evidence


Development of Clinically Substantiated Diabetic-Friendly Foods and Beverages

Formulators aiming to develop products with validated, long-term glycemic benefits should select D-tagatose. The clinical evidence demonstrating a statistically significant reduction in HbA1c (-0.25%) directly supports health claims related to blood sugar management, a benefit not shared by its closest analog, D-allulose [1]. This positions D-tagatose as the superior choice for meal replacements, nutritional bars, and beverages targeted at diabetic or pre-diabetic populations.

Formulation of Prebiotic and Synbiotic Functional Foods

D-Tagatose serves as a versatile platform for creating novel prebiotic oligosaccharides with high resistance to digestion (99.8% for β-D-Fru-(2→1)-D-Tag) and a proven bifidogenic effect comparable to commercial FOS [2]. This application scenario extends beyond simple sweetening into the functional food and nutraceutical space, where D-tagatose can be used to enhance gut health products, synbiotic formulations, and dietary supplements.

Sugar-Free Confections Requiring True Crystallization and Maillard Browning

For confectionery applications like frostings, icings, and chewy candies, D-tagatose's ability to crystallize readily and undergo Maillard browning reactions provides a significant functional advantage over non-crystallizing sweeteners like D-allulose [3]. This enables the creation of sugar-free products with a texture, appearance, and flavor profile that closely mimics traditional sucrose-based confections, meeting consumer expectations for indulgence without the caloric load.

Products for Insulin-Resistant Populations (Non-Insulinogenic Sweetening)

In contrast to stevia, which has been shown to provoke an acute C-peptide (insulin) response, D-tagatose at a 5 g dose does not elicit a significant insulin spike in insulin-resistant individuals [4]. This makes D-tagatose the preferred sweetener for formulating beverages, snacks, and meal pre-loads aimed at managing insulin sensitivity, reducing postprandial insulin excursions, and supporting metabolic health without contributing to the insulinogenic burden.

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